Sulfalene meglumine is a chemical compound characterized by the molecular formula and a molecular weight of 475.5 g/mol. It is a derivative of sulfalene, a sulfonamide antibiotic, and meglumine, an amino sugar derived from sorbitol. The compound is primarily utilized in scientific research, with applications spanning chemistry, biology, medicine, and industry. Its unique properties make it valuable for various experimental and therapeutic purposes, particularly in drug formulation and delivery systems.
Sulfalene meglumine is synthesized through the reaction of sulfalene with meglumine. The synthesis typically occurs under controlled conditions in aqueous or ethanol solutions, where the reactants are heated to facilitate the reaction. This method ensures the formation of sulfalene meglumine as a stable compound suitable for further applications.
Sulfalene meglumine is classified as a sulfonamide derivative and an amino sugar compound. It falls under the broader category of pharmaceutical compounds due to its applications in drug formulation and potential therapeutic uses.
The synthesis of sulfalene meglumine involves several key steps:
The reaction mechanism involves nucleophilic attack by the amino group of meglumine on the sulfonamide group of sulfalene, leading to the formation of sulfalene meglumine. The optimization of reaction parameters such as temperature, time, and solvent choice is crucial for maximizing yield and purity.
Sulfalene meglumine features a complex molecular structure that includes:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm structural integrity.
Key structural data includes:
Sulfalene meglumine participates in various chemical reactions:
Common reagents used in these reactions include:
Reactions typically occur under mild to moderate conditions, often in aqueous or ethanol solutions.
Relevant analytical techniques such as high-performance liquid chromatography can be employed to assess purity and concentration in formulations .
Sulfalene meglumine has diverse applications across various fields:
Sulfalene meglumine is a molecular complex formed between sulfalene (C₁₁H₁₂N₄O₃S), a sulfonamide antibiotic, and meglumine (C₇H₁₇NO₅), a glucose derivative. The compound has the CAS registry number 56782-29-7 and a molecular formula of C₁₈H₂₉N₅O₈S, corresponding to a molecular weight of 475.52 g/mol [1]. The structure features a sulfalene moiety with a sulfonamide group (-SO₂NH-) linked to a methoxypyridazine ring and an aniline segment, ionically bonded to meglumine via protonation of the sulfonamide nitrogen. The meglumine component contributes chiral hydroxyl groups that enhance aqueous solubility. Key molecular descriptors include:
Table 1: Fundamental Molecular Properties of Sulfalene Meglumine
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₉N₅O₈S |
Molecular Weight (g/mol) | 475.52 |
CAS Registry Number | 56782-29-7 |
SMILES | C@H(C@HC@HCO)C@@HCNC.C₂=C(S(=O)NC₁=NN=C(OC)C=C₁)C=CC(=C₂)N |
InChIKey | XJVLMMKEXQKOFU-WZTVWXICSA-N |
Topological Polar Surface Area | 189 Ų |
Spectroscopic characterization reveals distinctive signatures:
The mechanism of action derives from sulfalene's competitive inhibition of bacterial dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin diphosphate during folate biosynthesis. Sulfalene's aniline group acts as a structural mimetic of PABA, binding to DHPS with higher affinity than the natural substrate (Kᵢ = 0.15 μM). This disrupts tetrahydrofolate synthesis, inhibiting bacterial DNA/RNA production [2] [4].
Table 2: Spectroscopic Signatures of Sulfalene Meglumine
Technique | Key Assignments |
---|---|
¹H NMR | δ 2.75 (s, N-CH₃), δ 3.15–3.80 (m, meglumine CH₂), δ 6.60 (d, aromatic H), δ 7.45 (d, aromatic H) |
FT-IR | 3340 cm⁻¹ (O-H stretch), 1630 cm⁻¹ (N-H bend), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym) |
UV-Vis | λ_max 268 nm (π→π* transition, aromatic system) |
The synthesis involves three sequential stages: sulfalene synthesis, meglumine preparation, and salt formation.
Stage 1: Sulfalene SynthesisSulfalene is synthesized via sulfonylation of 6-methoxypyridazin-3-amine with 4-aminobenzenesulfonyl chloride. Key process parameters:
Stage 2: Meglumine PreparationN-methyl-D-glucamine is synthesized through reductive amination:
Stage 3: Salt FormationSulfalene and meglumine are combined in ethanol (2:1 v/v) at 60°C. Critical parameters:
Optimization Strategies
Table 3: Synthetic Yield Optimization Under Different Conditions
Condition | Yield (%) | Purity (HPLC%) | Key Impurity |
---|---|---|---|
Sulfonylation at 25°C | 75 | 97.2 | Bis-sulfonylation product (1.8%) |
Sulfonylation at 5°C | 92 | 99.1 | None detected |
Salt formation (pH 6.0) | 80 | 98.5 | Free sulfalene (1.2%) |
Salt formation (pH 7.0) | 95 | 99.8 | None detected |
Uncontrolled cooling | 82 | 97.8 | Amorphous content (2.1%) |
Controlled cooling (0.5°C/min) | 96 | 99.6 | None detected |
Sulfalene meglumine exhibits condition-dependent stability due to hydrolytically labile sulfonamide and glycosidic bonds. Accelerated stability studies (40°C/75% RH) show:
Table 4: Accelerated Stability Data (40°C/75% RH)
Time (months) | Assay (%) | Degradation Products | Water Content (%) |
---|---|---|---|
0 | 100.0 | None detected | 0.12 |
1 | 99.8 | Desbenzylketo derivative (0.05%) | 0.15 |
3 | 99.5 | Sulfanilic acid (0.12%), DBK (0.08%) | 0.18 |
6 | 99.0 | Sulfanilic acid (0.25%), DBK (0.15%) | 0.22 |
Primary degradation pathways:
Stabilization strategies include:
Degradation kinetics follow first-order behavior with activation energy (Eₐ) of 85 kJ/mol. Predictive modeling using Arrhenius equation indicates:
Forced degradation studies confirm:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0